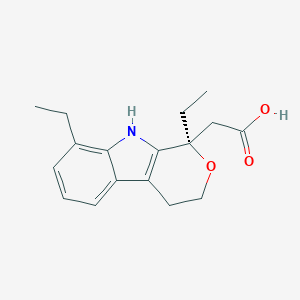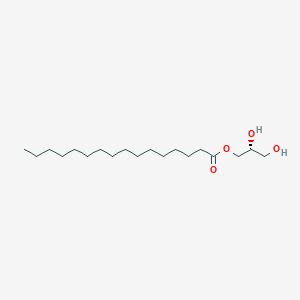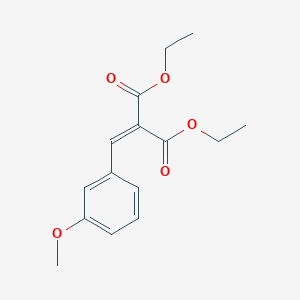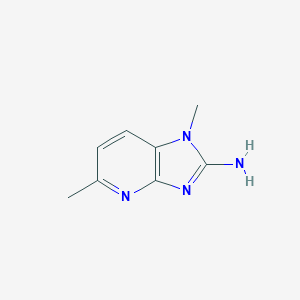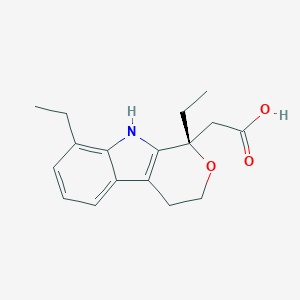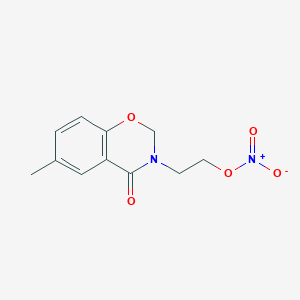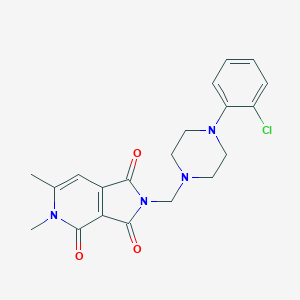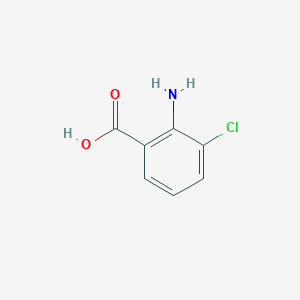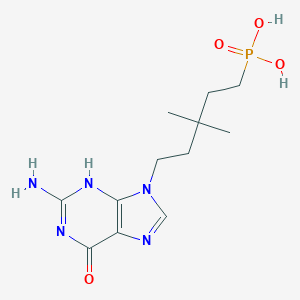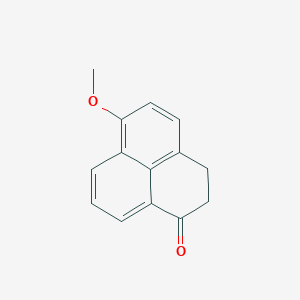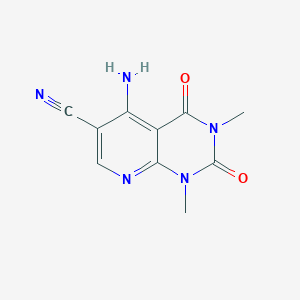
5-Amino-6-cyano-1,3-dimethyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-6-cyano-1,3-dimethyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidine-2,4-dione is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
The mechanism of action of 5-Amino-6-cyano-1,3-dimethyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidine-2,4-dione involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a crucial role in inflammation, pain, and fever. By inhibiting the production of prostaglandins, this compound exhibits anti-inflammatory, analgesic, and antipyretic properties.
Biochemische Und Physiologische Effekte
5-Amino-6-cyano-1,3-dimethyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidine-2,4-dione has been found to exhibit various biochemical and physiological effects. This compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It has also been found to inhibit the activation of nuclear factor-κB (NF-κB), which is known to play a crucial role in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Amino-6-cyano-1,3-dimethyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidine-2,4-dione in lab experiments include its potent anti-inflammatory, analgesic, and antipyretic properties. This compound has also been found to exhibit minimal toxicity, making it a safe option for use in lab experiments. However, the limitations of using this compound include its limited solubility in water, which can make it difficult to administer in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-Amino-6-cyano-1,3-dimethyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidine-2,4-dione. One potential direction is to investigate its potential use in the treatment of cancer, diabetes, and cardiovascular diseases. Another direction is to study its mechanism of action in more detail to better understand its anti-inflammatory, analgesic, and antipyretic properties. Additionally, further research can be conducted to improve the solubility of this compound in water, making it easier to administer in lab experiments.
Conclusion:
In conclusion, 5-Amino-6-cyano-1,3-dimethyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidine-2,4-dione is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions. Further research is needed to fully understand the potential of this compound in scientific research.
Synthesemethoden
The synthesis of 5-Amino-6-cyano-1,3-dimethyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidine-2,4-dione involves the reaction of 2-amino-4,6-dimethylpyridine-3-carbonitrile with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
5-Amino-6-cyano-1,3-dimethyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidine-2,4-dione has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of cancer, diabetes, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
152708-32-2 |
|---|---|
Produktname |
5-Amino-6-cyano-1,3-dimethyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidine-2,4-dione |
Molekularformel |
C10H9N5O2 |
Molekulargewicht |
231.21 g/mol |
IUPAC-Name |
5-amino-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C10H9N5O2/c1-14-8-6(9(16)15(2)10(14)17)7(12)5(3-11)4-13-8/h4H,1-2H3,(H2,12,13) |
InChI-Schlüssel |
IOBHBQNKZJOMOW-UHFFFAOYSA-N |
SMILES |
CN1C2=NC=C(C(=C2C(=O)N(C1=O)C)N)C#N |
Kanonische SMILES |
CN1C2=NC=C(C(=C2C(=O)N(C1=O)C)N)C#N |
Andere CAS-Nummern |
152708-32-2 |
Synonyme |
5-amino-6-cyano-1,3-dimethyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidine-2,4-dione ACDTPPD |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



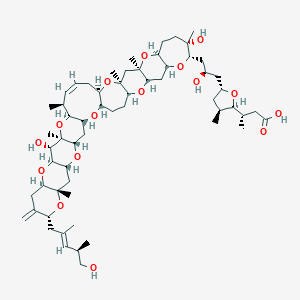
![2-[(3-Methoxyphenyl)methyl]propane-1,3-diol](/img/structure/B134710.png)
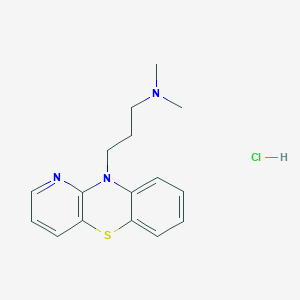
![2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B134714.png)
